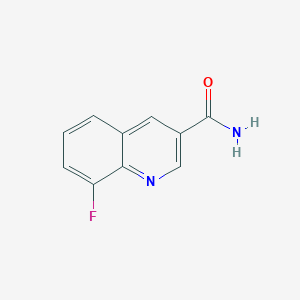

8-Fluoroquinoline-3-carboxamide

描述

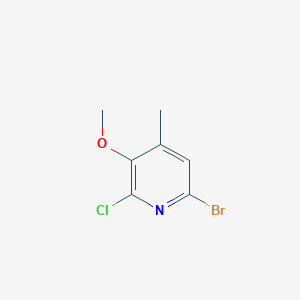

8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.

Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

科学研究应用

-

Medicinal Chemistry

- Quinoline motifs, including 8-Fluoroquinoline-3-carboxamide, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

- They have been used in the development of a wide range of therapeutic agents due to their substantial efficacies .

- The methods of application involve various synthetic approaches to harness the bioactive quinolines .

- The results from in vivo and in vitro screening have shown promising potential for future drug development .

-

Cholesteryl Ester Transfer Protein Inhibition

- Quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP) .

- CETP is a plasma glycoprotein that plays an important role in decreasing HDL-C level and increasing LDL-C level .

- The methods of application involve the synthesis of novel quinoline-3-carboxamide derivatives .

- Compounds 24 and 26 displayed the best activity against CETP with the same inhibitory rate of 80.1% .

-

Anti-proliferative Agents

- Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents .

- They have been tested against four cell lines: MCF-7, CACO, HepG-2 and HCT-116 .

- The methods of application involve the synthesis of novel quinoline-carboxamide derivatives and their testing against these cell lines .

- Derivatives 3e, 4b, 11b and 13d showed good anti-proliferative activities in comparison to the reference standard Doxorubicin .

-

Pim-1 Kinase Inhibitors

- Quinoline-carboxamide derivatives have also been studied as potential Pim-1 kinase inhibitors .

- Pim-1 kinase is a type of protein kinase that plays a key role in regulating cell survival and proliferation .

- The methods of application involve the synthesis of novel quinoline-carboxamide derivatives and their testing for Pim-1 inhibitory activity .

- Compound 3e was found to be the most active, with an inhibition percentage of 82.27% and an IC50 value of 0.11, when compared to SGI-1776 as a reference standard .

-

Anticancer Agents

- Quinoline-carboxamide derivatives have been analyzed for their potential as anticancer agents .

- They have been tested against four cell lines: MCF-7, CACO, HepG-2 and HCT-116 .

- The methods of application involve the synthesis of novel quinoline-carboxamide derivatives and their testing against these cell lines .

- Derivatives 3e, 4b, 11b and 13d showed good anti-proliferative activities in comparison to the reference standard Doxorubicin, against the four cell lines tested .

-

Apoptotic Inducers

- Quinoline-carboxamide derivatives have also been studied as potential apoptotic inducers .

- Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds .

- The methods of application involve the synthesis of novel quinoline-carboxamide derivatives and their testing for apoptotic inducing activity .

- Compound 3e was found to be the most active, with the percentage of inhibition 82.27% and IC 50 equals 0.11 when compared to SGI-1776 as a reference standard .

安全和危害

属性

IUPAC Name |

8-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)